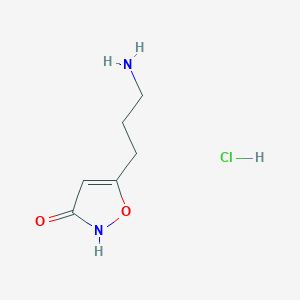
Hidrocloruro de 5-(3-aminopropil)isoxazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminopropyl)isoxazol-3-ol hydrochloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Aplicaciones Científicas De Investigación
5-(3-Aminopropyl)isoxazol-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticonvulsant and antidepressant activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
5-(3-Aminopropyl)isoxazol-3-ol hydrochloride, also known as ACPD HCl, is a synthetic isoxazole derivative.
Biochemical Pathways
Isoxazoles are known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base like triethylamine. This reaction forms the isoxazole ring through a [3+2] cycloaddition process .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and efficient processes to produce the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminopropyl)isoxazol-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine. The reaction conditions often involve refluxing in solvents such as methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted isoxazoles .
Comparación Con Compuestos Similares
Similar Compounds
Muscimol: A psychoactive isoxazole that acts as a GABA receptor agonist.
Gaboxadol: Another GABA receptor agonist with similar structural features.
Uniqueness
5-(3-Aminopropyl)isoxazol-3-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(3-aminopropyl)-1,2-oxazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-3-1-2-5-4-6(9)8-10-5;/h4H,1-3,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZWPDVTMDKIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2386608.png)
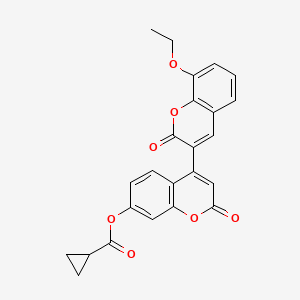
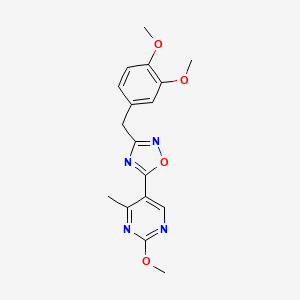
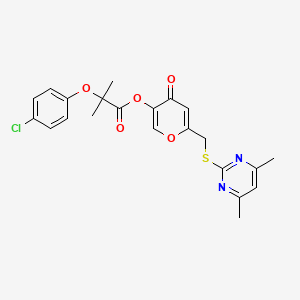
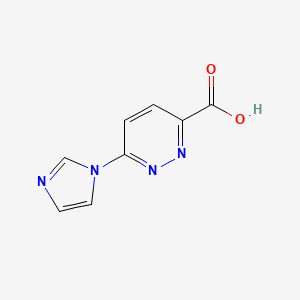
![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)
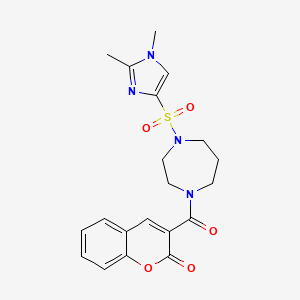

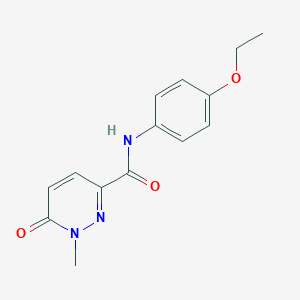
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)
![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)

